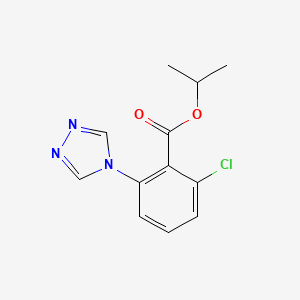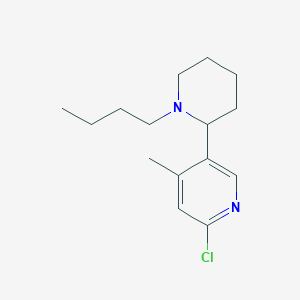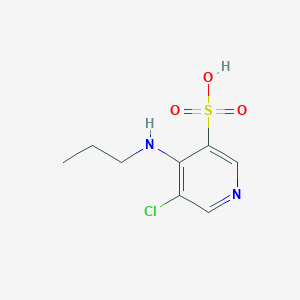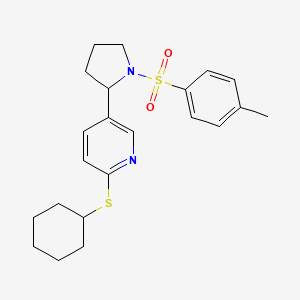
Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring in the compound can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction is crucial for its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal used in medicine.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
Uniqueness
Isopropyl2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)11-9(13)4-3-5-10(11)16-6-14-15-7-16/h3-8H,1-2H3 |
InChI Key |
XFKFZLSYVYSWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)


![Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)





![3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester](/img/structure/B11814538.png)
